Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate

Catalog No.
S561779
CAS No.
30431-54-0
M.F
C26H24Cl6O8
M. Wt
677.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] o...

CAS Number

30431-54-0

Product Name

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate

IUPAC Name

bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate

Molecular Formula

C26H24Cl6O8

Molecular Weight

677.2 g/mol

InChI

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-19(31)13(27)11-15(29)21(17)39-25(35)26(36)40-22-16(30)12-14(28)20(32)18(22)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

TZZLVFUOAYMTHA-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC

Synonyms

bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate, CPPO

Canonical SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate, also known as CPPO, is a chemical compound primarily investigated for its chemiluminescent properties. It is a key component in glow sticks and other light-emitting applications [, ].

Chemiluminescence in Glow Sticks:

CPPO serves as an energy transfer agent in glow sticks. When mixed with a hydrogen peroxide solution and a fluorescent dye, CPPO undergoes a chemical reaction that releases energy in the form of light []. The specific reaction involves the breakdown of CPPO by the hydrogen peroxide, generating excited-state intermediates. These excited-state molecules then transfer their energy to the fluorescent dye, causing it to emit light []. The color of the emitted light is determined by the specific fluorescent dye used.

Research on Optimizing Chemiluminescence:

Scientific research on CPPO is focused on improving its chemiluminescent efficiency and developing new applications for its light-emitting properties. Studies have explored various methods to enhance the intensity and duration of the emitted light, such as modifying the molecular structure of CPPO or incorporating different co-reactants into the reaction mixture [, , ].

Potential Applications beyond Glow Sticks:

The chemiluminescent properties of CPPO hold promise for various potential applications beyond glow sticks. Research is ongoing to explore its use in:

  • Biomedical imaging: CPPO could potentially be used as a labeling agent for biological molecules, enabling their visualization in cells or tissues [].
  • Chemical sensors: The light-emitting properties of CPPO could be utilized to develop sensors for detecting specific chemicals or environmental conditions.
  • Light-emitting diodes (LEDs): Researchers are investigating the potential of CPPO as a material for organic LEDs, which are a type of solid-state lighting device.

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is an organic compound characterized by its unique structure and properties. It is classified as a diester of oxalic acid and is notable for its role as a fluorescent dye, particularly in chemiluminescent applications. The compound has the molecular formula C26H24Cl6O8C_{26}H_{24}Cl_{6}O_{8} and appears as a white solid. Its structure includes multiple chlorine substituents on the aromatic rings, which contribute to its chemical reactivity and fluorescence properties .

The chemiluminescent reaction of CPPO involves a series of complex steps. Briefly, the activator initiates the decomposition of the oxalate ester bond. This forms unstable intermediates that release energy as light when they relax to a lower energy state [].

  • Toxicity: Data on the specific toxicity of CPPO is limited. However, the presence of chlorine atoms suggests potential skin and eye irritation. It is recommended to handle with gloves and eye protection.
  • Flammability: The organic components of CPPO are likely combustible. Avoid exposure to open flames or sparks.
  • Reactivity: CPPO can decompose under various conditions, releasing heat. Avoid storing near heat sources or incompatible chemicals.

The primary chemical reaction involving bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is its degradation to 1,2-dioxetanedione when mixed with hydrogen peroxide in an organic solvent. This reaction typically occurs in the presence of a fluorescent dye and can produce light, which is the basis for its use in glowsticks. The reaction's efficiency is pH-dependent; slightly alkaline conditions enhance light emission, often achieved by adding weak bases such as sodium salicylate .

The synthesis of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate typically involves the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride. This method allows for the introduction of the pentyloxycarbonyl groups and the formation of the oxalate structure. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is primarily used in chemiluminescent products such as glowsticks. Its ability to produce light when reacted with hydrogen peroxide makes it ideal for applications requiring illumination without an external power source. Additionally, it has potential uses in fluorescent labeling and detection methods in research laboratories due to its fluorescent properties .

Interaction studies involving bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate often focus on its reactions with various solvents and additives that enhance its luminescent properties. Research indicates that the presence of specific dyes can influence the color and intensity of light produced during chemiluminescent reactions. Understanding these interactions is crucial for optimizing formulations in commercial products like glowsticks .

Several compounds share structural similarities or functional roles with bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalateSimilar diester structureUsed extensively in chemiluminescence; developed by American Cyanamid
9,10-DiphenylanthraceneAromatic hydrocarbonCommonly used as a fluorescent dye; emits blue light
TetracenePolycyclic aromatic hydrocarbonKnown for strong fluorescence; used in organic electronics
Rhodamine BXanthene dyeBright pink fluorescence; widely used in biological staining

The uniqueness of bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate lies in its specific chlorinated aromatic structure combined with pentyloxycarbonyl groups, which enhances its luminescent properties compared to other similar compounds. Its application in chemiluminescence sets it apart from traditional fluorescent dyes that may not exhibit such properties under similar conditions .

XLogP3

10.6

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (40%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30431-54-0

General Manufacturing Information

Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester: ACTIVE

Dates

Modify: 2023-08-15

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